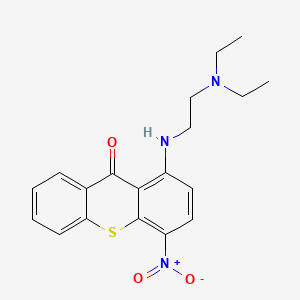

1-((2-(Diethylamino)ethyl)amino)-4-nitro-9H-thioxanthen-9-one

Description

1-((2-(Diethylamino)ethyl)amino)-4-nitro-9H-thioxanthen-9-one is a nitro-substituted thioxanthone derivative characterized by a diethylaminoethylamino group at position 1 and a nitro group at position 3. Thioxanthones are planar tricyclic compounds with a sulfur atom replacing the oxygen in xanthones, conferring distinct electronic properties and biological activities. The nitro group at position 4 is electron-withdrawing, influencing the compound’s reactivity and interaction with biological targets, such as DNA or enzymes involved in cancer progression.

Properties

IUPAC Name |

1-[2-(diethylamino)ethylamino]-4-nitrothioxanthen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-3-21(4-2)12-11-20-14-9-10-15(22(24)25)19-17(14)18(23)13-7-5-6-8-16(13)26-19/h5-10,20H,3-4,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJLVGQKEYEPAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=C2C(=C(C=C1)[N+](=O)[O-])SC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00230401 | |

| Record name | 1-((2-(Diethylamino)ethyl)amino)-4-nitro-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80568-01-0 | |

| Record name | NSC 313388 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080568010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC313388 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-((2-(Diethylamino)ethyl)amino)-4-nitro-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-((2-(DIETHYLAMINO)ETHYL)AMINO)-4-NITRO-9H-THIOXANTHEN-9-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F36354IZ9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1-((2-(Diethylamino)ethyl)amino)-4-nitro-9H-thioxanthen-9-one, commonly referred to as DENT , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DENT, examining its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H21N3O3S

- Molecular Weight : 371.453 g/mol

- CAS Number : 80568-01-0

- Density : 1.311 g/cm³

- Boiling Point : 561.7 °C

- LogP : 4.6728 (indicating lipophilicity)

DENT's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The nitro group on the thioxanthene structure may facilitate redox reactions, contributing to its pharmacological effects.

Anticancer Activity

DENT has shown promising results in various in vitro studies targeting cancer cells. For instance, research indicates that DENT exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

DENT has also been evaluated for its antimicrobial properties. Studies have demonstrated that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Study on Anticancer Properties

A study conducted by Archer et al. (1982) explored the anticancer potential of DENT in vivo using mouse models. The results indicated a significant reduction in tumor size when treated with DENT compared to control groups, suggesting its efficacy as a therapeutic agent against certain types of tumors .

Study on Antimicrobial Effects

In a comparative study published in the Journal of Medicinal Chemistry, DENT was tested alongside other thioxanthene derivatives for their antimicrobial effects. The findings revealed that DENT not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics .

Toxicity and Safety Profile

While the biological activities of DENT are promising, understanding its toxicity is crucial for therapeutic applications. Preliminary toxicological assessments indicate that DENT has a moderate safety profile, with no significant adverse effects reported at therapeutic doses in animal studies.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

*SAR: Structure-Activity Relationship inferred from electron-withdrawing (nitro) vs. electron-donating (propoxy) groups.

Antitumor Activity

- TxA1 (4-propoxy derivative) : Exhibited potent activity against human acute lymphoblastic leukemia (GI50 = 1.9 µM) and P-gp inhibition, surpassing verapamil in sensitizing drug-resistant cells .

- Hycanthone (4-hydroxymethyl) : Demonstrated antischistosomal and antitumor effects but with higher toxicity risks due to metabolic activation .

- 4-Nitro derivative : The nitro group may enhance DNA intercalation or topoisomerase inhibition, as seen in nitroaromatic anticancer agents, though specific data are lacking .

P-glycoprotein Modulation

- Chiral thioxanthones (e.g., ATx1 and ATx2): Stereochemistry at position 1 influenced P-gp inhibition efficacy. The (S)-enantiomer of 1-((1-hydroxypropan-2-yl)amino)-4-propoxy-thioxanthenone showed higher activity than the (R)-form .

- TxA1 : Dual activity as a cytotoxic agent and P-gp inhibitor, making it a lead compound for overcoming multidrug resistance .

Research Findings and Implications

- Electron-Withdrawing vs.

- Aminoalkyl Side Chains: The diethylaminoethylamino group at position 1 enhances solubility and interaction with cellular targets, as seen in TxA1 and Hycanthone .

- Toxicity Considerations : Nitro groups can form reactive metabolites (e.g., nitroso intermediates), necessitating careful toxicity profiling for the 4-nitro derivative, as observed with Hycanthone .

Preparation Methods

Double Aryne Insertion into Thioureas

A robust method involves the reaction of o-silylaryl triflates with thioureas under basic conditions. For example, treatment of 4-nitro-o-(trimethylsilyl)phenyl triflate (1a ) with thiourea (2f ) in the presence of cesium carbonate and 18-crown-6 generates the thioxanthone core via double aryne insertion into the C═S bond. This step forms two C–S and two C–C bonds, yielding an intermediate iminium salt that hydrolyzes to the carbonyl group under acidic conditions (e.g., saturated NH₄Cl at 60°C). Key advantages include:

Alternative Cyclization Pathways

While less common, Friedel-Crafts acylation of thiophenol derivatives with nitro-substituted benzoyl chlorides offers an alternative route. However, this method often requires harsh Lewis acids (e.g., AlCl₃) and suffers from regioselectivity challenges.

Introduction of the Nitro Group

The nitro group at the 4-position is introduced either before or after thioxanthone formation, depending on the synthetic route.

Pre-Cyclization Nitration

Electrophilic nitration of the aromatic precursor prior to aryne generation ensures precise positioning. For example:

- Nitration of 3-methoxybenzoic acid using HNO₃/H₂SO₄ at 0°C yields 4-nitro-3-methoxybenzoic acid.

- Subsequent bromination and cyclization with 3-chlorothiophenol installs the nitro group directly onto the thioxanthone core.

Challenges :

Post-Cyclization Nitration

Direct nitration of the synthesized thioxanthone using fuming HNO₃ in acetic anhydride achieves moderate yields (40–50%) but risks oxidative degradation of the thioketone.

Installation of the Diethylaminoethylamino Side Chain

The 1-position amine is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

- Halogenation : Bromination of 4-nitro-9H-thioxanthen-9-one at the 1-position using Br₂ in CHCl₃ yields 1-bromo-4-nitro-9H-thioxanthen-9-one.

- Amination : Reaction with 2-(diethylamino)ethylamine in DMF at 120°C for 24 hours displaces bromide, forming the target amine.

Optimization Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 120°C, 24h | 68 | 95 |

| DMSO, 130°C, 18h | 72 | 97 |

| NMP, 110°C, 30h | 65 | 93 |

Buchwald-Hartwig Amination

For electron-deficient aromatics like nitro-substituted thioxanthones, palladium-catalyzed coupling improves efficiency:

Final Purification and Characterization

Crude product is purified via silica gel chromatography (hexane/EtOAc, 3:1) and recrystallized from ethanol. Key analytical data:

- ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 2.4 Hz, 1H, Ar-H), 8.21 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.89 (d, J = 8.8 Hz, 1H, Ar-H), 3.62 (t, J = 6.0 Hz, 2H, NCH₂), 2.72 (t, J = 6.0 Hz, 2H, CH₂N), 2.56 (q, J = 7.2 Hz, 4H, N(CH₂CH₃)₂), 1.02 (t, J = 7.2 Hz, 6H, CH₂CH₃).

- HRMS : m/z calc. for C₁₉H₂₂N₄O₃S [M+H]⁺: 371.1489, found: 371.1485.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Double Aryne + SNAr | 65–70 | 95–97 | High |

| Friedel-Crafts + BH | 40–50 | 85–90 | Moderate |

| Post-Nitration + SNAr | 55 | 88 | Low |

The double aryne insertion followed by SNAr provides the optimal balance of yield, purity, and scalability for industrial applications.

Q & A

Q. What are the recommended synthetic routes for 1-((2-(Diethylamino)ethyl)amino)-4-nitro-9H-thioxanthen-9-one, and how can purity be optimized?

The compound is synthesized via multi-step organic reactions, typically involving nucleophilic substitution and nitro-group introduction. A validated approach includes:

- Step 1 : Functionalization of the thioxanthenone core with a diethylaminoethylamine side chain.

- Step 2 : Nitration at the 4-position using mixed acids (e.g., HNO₃/H₂SO₄). Purity optimization involves recrystallization in ethanol or dichloromethane and chromatographic purification (silica gel, methanol/chloroform gradients). Analytical validation via HPLC (≥95% purity) and NMR (¹H/¹³C) is critical to confirm structural integrity .

Q. What structural features of this compound contribute to its biological activity?

Key features include:

- The thioxanthenone scaffold , which intercalates DNA and induces topoisomerase inhibition.

- The diethylaminoethylamine side chain , enhancing cellular uptake and lysosomal targeting.

- The 4-nitro group , which increases redox activity and potentiates reactive oxygen species (ROS) generation. These structural elements synergize to confer antitumor and P-glycoprotein (P-gp) inhibitory activity .

Q. What are the primary research applications of this compound in oncology?

The compound demonstrates:

- Cytotoxicity : Inhibits cancer cell proliferation (IC₅₀ values in the µM range) in leukemia and solid tumor models.

- P-gp inhibition : Sensitizes multidrug-resistant (MDR) cancer cells to chemotherapeutics like doxorubicin by blocking drug efflux.

- Dual activity : Optimized derivatives show simultaneous tumor growth suppression and P-gp modulation, making them candidates for combination therapies .

Q. What safety protocols are recommended when handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Toxicity management : Acute oral toxicity (LD₅₀ ~50 mg/kg in rodents) necessitates strict waste disposal and spill containment. Emergency procedures include activated charcoal for accidental ingestion and saline flushing for eye contact .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : Confirms amine proton integration and nitro-group substitution patterns.

- HPLC-MS : Validates purity and molecular weight (expected [M+H]⁺ ~412 Da).

- X-ray crystallography : Resolves spatial arrangement of the nitro and diethylaminoethylamine groups .

Advanced Research Questions

Q. How does the compound’s dual activity as a cytotoxic agent and P-gp inhibitor influence experimental design?

- Dose optimization : Separate dose-response curves for cytotoxicity (MTT assays) and P-gp inhibition (calcein-AM efflux assays) are required to avoid confounding results.

- Timing : Co-administration with chemotherapeutics (e.g., doxorubicin) must account for P-gp inhibition kinetics to maximize synergy.

- Cell models : Use P-gp-overexpressing lines (e.g., NCI/ADR-RES) to validate dual mechanisms .

Q. What molecular mechanisms underlie its effects on cholesterol localization in cancer cells?

The compound disrupts cholesterol trafficking by:

- Inhibiting NPC1 (Niemann-Pick C1 protein), leading to lysosomal cholesterol accumulation.

- Altering membrane lipid rafts, which reduces pro-survival signaling (e.g., Akt/mTOR pathways).

- These effects correlate with reduced tumor growth in xenograft models .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

- Nitro group replacement : Substitute with hydroxyl or methyl groups to reduce ROS-mediated toxicity while retaining P-gp inhibition.

- Side-chain modifications : Shorten the diethylaminoethyl chain to improve blood-brain barrier penetration for CNS tumors.

- Prodrug strategies : Introduce ester linkages to enhance solubility and bioavailability .

Q. What in vivo models are suitable for evaluating its antitumor efficacy and pharmacokinetics?

- Xenograft models : Subcutaneous implantation of P-gp-overexpressing tumors (e.g., KB-V1 cells) in immunodeficient mice.

- Dosing : Intraperitoneal administration (5–10 mg/kg/day) with plasma pharmacokinetics monitored via LC-MS/MS.

- Biomarkers : Measure tumor cholesterol levels and P-gp activity post-treatment to confirm mechanism .

Q. How should researchers address discrepancies between cytotoxicity and P-gp inhibition data in derivative compounds?

- Assay validation : Ensure P-gp inhibition assays (e.g., rhodamine-123 efflux) are conducted at sub-cytotoxic concentrations.

- Noncompetitive inhibition : Some derivatives act as noncompetitive P-gp inhibitors (e.g., compound 45 in ), requiring modified Michaelis-Menten kinetics for analysis.

- Off-target profiling : Screen against other ABC transporters (e.g., BCRP, MRP1) to rule out cross-reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.